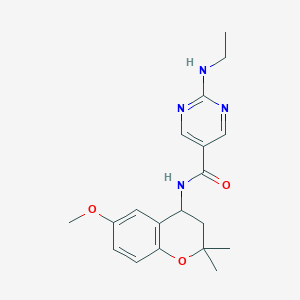

![molecular formula C18H13ClN4O B5548583 5-(3-氯苯基)-6-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮](/img/structure/B5548583.png)

5-(3-氯苯基)-6-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves one-pot, multi-component reactions that afford these compounds in good to excellent yields. For instance, a green synthesis approach for producing methyl pyrano pyrimidine derivatives employs a one-pot, four-component reaction catalyzed by L-proline, highlighting the efficiency and environmental friendliness of modern synthetic methods (Yadav et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of hydrogen-bonded chains and sheets, facilitating interactions like C-H...π and π-π stacking, which significantly influence their crystal packing and stability (Portilla et al., 2005).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine compounds engage in a variety of chemical reactions, thanks to their reactive sites. For example, their interaction with aromatic aldehydes in the presence of heteropolyacids leads to the synthesis of aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, showcasing their versatility in chemical transformations (Heravi et al., 2007).

科学研究应用

抗菌和抗癌活性

与5-(3-氯苯基)-6-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮相关的化合物已被合成并对其抗菌和抗癌特性进行了评估。一系列这些化合物对各种微生物菌株表现出显着的活性,并且表现出比参考药物阿霉素更高的抗癌活性。这表明它们作为有效的抗菌和抗癌剂的潜力 (Hafez, El-Gazzar, & Al-Hussain, 2016).

腺苷受体亲和力

另一项研究重点关注 1-甲基异鸟苷的吡唑并[3,4-d]嘧啶类似物的合成,探索它们对 A1 腺苷受体的亲和力。这些化合物,特别是那些具有 3-氯苯基基团的化合物,显示出有希望的活性,表明在神经系统疾病或腺苷受体调节有益的疾病中具有潜在的应用 (Harden, Quinn, & Scammells, 1991).

抗炎特性

对吡唑并[3,4-d]嘧啶衍生物的进一步研究表明它们具有作为非甾体抗炎药 (NSAID) 的潜力,而没有常见的溃疡活性副作用。特别是一种化合物表现出高抗炎活性,治疗指数比传统 NSAID 更高,为炎症管理指出了更安全的替代方案 (Auzzi et al., 1983).

抗菌剂

开发抗菌剂的创新方法涉及吡唑并吡喃并嘧啶酮和吡唑并吡喃并恶嗪酮的合成,其中一些衍生物表现出有效的活性。这突显了吡唑并[3,4-d]嘧啶衍生物在解决微生物耐药性和对新型抗菌化合物需求方面的多功能性 (El-ziaty et al., 2016).

腐蚀抑制

此外,一些 5-(3-氯苯基)-6-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮的衍生物已被研究其腐蚀抑制特性,特别是在酸性条件下对 C 钢表面的腐蚀抑制特性。这些化合物表现出有希望的结果,表明它们可用于保护工业材料免受腐蚀,从而延长其生命周期并降低维护成本 (Abdel Hameed et al., 2020).

作用机制

未来方向

属性

IUPAC Name |

5-(3-chlorophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O/c1-12-21-17-16(11-20-23(17)14-7-3-2-4-8-14)18(24)22(12)15-9-5-6-13(19)10-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTKKTVGDZERNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)